

process improvements for cleaning and preparing NOTAM data for research

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Technical Support Center: Optimizing NOTAM Data for Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in cleaning and preparing Notice to Air Missions (**NOTAM**) data for their experiments and analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with raw NOTAM data?

A1: Raw **NOTAM** data presents several challenges for researchers due to its unique format and the nature of its dissemination. Key issues include:

- Complex and Inconsistent Formatting: NOTAMs are often written in a highly abbreviated, all-caps format that can be difficult to parse computationally.[1] The structure can vary, and the language used is a specialized sub-language of English.[2]
- High Volume and Redundancy: A large number of NOTAMs are issued daily, many of which
 may be irrelevant to a specific research query. Identifying and filtering out this "noise" is a
 significant hurdle.
- Data Quality Issues: Researchers frequently encounter missing data, inconsistencies, and inaccuracies within NOTAM records. These issues can stem from manual data entry errors

Troubleshooting & Optimization





or variations in reporting standards.

 Specialized Acronyms and Q-Codes: NOTAMs use a specific set of acronyms and "Q-codes" to convey information concisely.[2][3][4] Decoding these is essential for understanding the data.

Q2: Where can I find a definitive guide to understanding **NOTAM** codes and abbreviations?

A2: The International Civil Aviation Organization (ICAO) and the Federal Aviation Administration (FAA) provide documentation that outlines the structure and codes used in **NOTAM**s. Key resources include:

- ICAO Doc 8126 (Aeronautical Information Services Manual): This document contains a comprehensive list of Q-codes.[4]
- ICAO Doc 8400: Provides a list of abbreviations used in aeronautical information services.[3]
- FAA Website: The FAA provides resources and examples of both their domestic and the ICAO **NOTAM** formats.[5][6]

Q3: What are the common data quality issues I should look for in my **NOTAM** dataset?

A3: Common data quality issues in **NOTAM** datasets are similar to those in other large, unstructured text datasets. Be prepared to address the following:



Data Quality Issue	Description	Example in NOTAM Data
Missing Data	Fields that are left blank or are incomplete.	A NOTAM record missing its effective start or end time.
Inconsistent Formatting	The same information is presented in different ways.	Dates formatted as DD-MM- YYYY in some records and MM/DD/YY in others.
Inaccurate Data	Information that is factually incorrect.	A NOTAM referencing a non- existent runway or navigational aid.
Duplicate Records	The same NOTAM is present multiple times in the dataset.	Identical NOTAMs retrieved from different data sources.
Ambiguous Abbreviations	Acronyms that could have multiple meanings depending on the context.	An abbreviation that is not officially standardized.

Troubleshooting Guides Issue: My script is failing to parse the date and time from NOTAMs.

Cause: **NOTAM**s use a specific format for dates and times, typically YYMMDDHHMM in Coordinated Universal Time (UTC). Your script may not be correctly interpreting this format or handling variations.

Solution:

- Standardize the Date/Time Format: Use regular expressions to identify and extract the 10digit date-time group from the NOTAM text.
- Convert to a Standard Format: Once extracted, parse the string into year, month, day, hour, and minute components. Convert this to a standardized datetime object (e.g., ISO 8601) for easier querying and analysis.



Handle "PERM" and "EST": Some NOTAMs may have "PERM" (Permanent) or "EST"
(Estimated) instead of a specific end time. Your script should be able to handle these cases,
for instance, by setting a far-future date for "PERM" or flagging "EST" for follow-up.

Issue: I am having difficulty extracting key information from the unstructured text of the NOTAM message body (Item E).

Cause: The free-text portion of a **NOTAM** contains critical details but lacks a consistent, structured format, making it challenging to extract specific pieces of information.

Solution:

- Use Regular Expressions (Regex): Develop a library of regular expressions to identify and extract common patterns such as runway numbers, frequencies, altitudes, and keywords like "CLSD" (closed) or "U/S" (unserviceable).
- Named Entity Recognition (NER): For more advanced extraction, consider training a custom NER model to identify entities specific to the aviation domain, such as equipment types, procedures, and specific locations within an airport.
- Keyword Matching and Dictionaries: Create dictionaries of common aviation-related terms and their variations to categorize NOTAMs based on their content.

Experimental Protocols

Protocol: Cleaning and Preprocessing Raw NOTAM Data

This protocol outlines the steps to clean and preprocess a raw collection of **NOTAM**s for research analysis.

Methodology:

- Data Ingestion: Load the raw NOTAM data (e.g., from CSV, JSON, or API) into a data frame
 or database.
- Initial Data Profiling:



- Analyze the dataset to understand its structure, identify the different fields, and determine the data types.
- Calculate the percentage of missing values for each column.
- Identify and count duplicate records.
- Handling Missing Data:
 - For critical fields like start and end times, consider removing the record if the information cannot be reasonably inferred.
 - For less critical fields, you may choose to fill missing values with a placeholder like "Unknown."
- Deduplication: Remove any identical **NOTAM** records from the dataset.
- Text Normalization:
 - Convert all text to a consistent case (e.g., lowercase) to facilitate text matching.
 - Remove leading/trailing white spaces and special characters that are not part of the NOTAM message.
- Structured Data Extraction:
 - Parse the **NOTAM** header to extract structured information such as the **NOTAM** number, location, and effective times.
 - Decode the Q-code to categorize the NOTAM's subject and status.
 - Apply regular expressions and other text processing techniques to extract key features from the message body.
- Data Validation:
 - Cross-reference extracted locations with a known database of airports and navigational aids.



Ensure that extracted dates and times are in a valid format.

Protocol: Parsing and Structuring NOTAM Data

This protocol provides a methodology for parsing the semi-structured format of **NOTAM**s and organizing the data into a relational structure for easier querying and analysis.

Methodology:

- Define a Relational Schema: Design a database schema with tables for core NOTAM information, locations, and decoded Q-codes. For example:
 - notams (notam_id, notam_number, message_text, start_time, end_time, location_id)
 - locations (location id, icao code, name, latitude, longitude)
 - q codes (q code, subject, condition)
- Develop a NOTAM Parser:
 - Create a script that iterates through each raw NOTAM.
 - Use string splitting and regular expressions to separate the different fields (A, B, C, D, E, etc.).
 - For the Q-line, parse the sub-fields to extract the FIR, NOTAM code, traffic type, purpose, and scope.
- Populate the Database:
 - For each parsed NOTAM, insert the extracted data into the appropriate tables of your relational database.
 - Use foreign keys to link the **notams** table to the locations and q_codes tables.
- Data Enrichment:
 - Expand common abbreviations in the message text using a predefined dictionary.



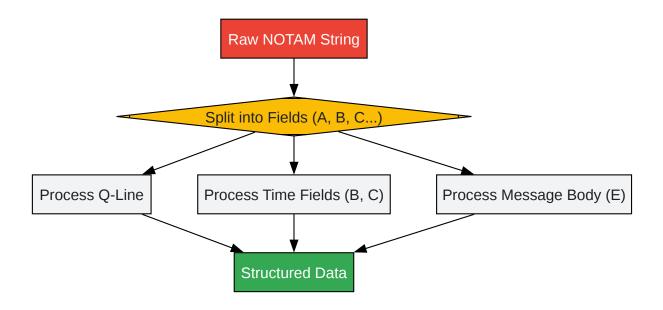
 Geocode location identifiers to obtain latitude and longitude coordinates if they are not already present.

Visualizations



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Caption: Workflow for cleaning and preparing **NOTAM** data.



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Caption: Logical flow for parsing a single **NOTAM**.



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